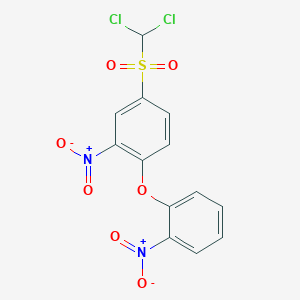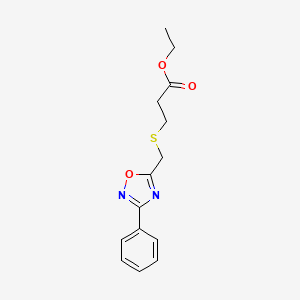
dimethyl (2R,5R)-5-methyl-3-oxopyrrolidine-1,2-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl (2R,5R)-5-methyl-3-oxopyrrolidine-1,2-dicarboxylate is an organic compound with a unique structure characterized by two chiral centers
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl (2R,5R)-5-methyl-3-oxopyrrolidine-1,2-dicarboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor, such as a diester, in the presence of a base. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and the reaction temperature is maintained at a specific range to ensure the desired stereochemistry is achieved .
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity this compound on a large scale .
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl (2R,5R)-5-methyl-3-oxopyrrolidine-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyrrolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reaction conditions, including temperature, solvent, and pH, are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as carboxylic acids, alcohols, and substituted pyrrolidines. These derivatives can have different physical and chemical properties, making them useful for various applications .
Applications De Recherche Scientifique
Dimethyl (2R,5R)-5-methyl-3-oxopyrrolidine-1,2-dicarboxylate has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.
Mécanisme D'action
The mechanism of action of dimethyl (2R,5R)-5-methyl-3-oxopyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dimethyl (2R,5R)-2,5-dimethyl-1,4-dithiane-2,5-diol
- Dimethyl (2R,5R)-2,5-dimethylcyclohexanone
- Dimethyl (2R,5R)-2,5-dibromohexanedioate
Uniqueness
Dimethyl (2R,5R)-5-methyl-3-oxopyrrolidine-1,2-dicarboxylate is unique due to its specific stereochemistry and the presence of both ester and keto functional groups. This combination allows for a wide range of chemical modifications and applications, distinguishing it from other similar compounds .
Propriétés
Numéro CAS |
61218-69-7 |
|---|---|
Formule moléculaire |
C9H13NO5 |
Poids moléculaire |
215.20 g/mol |
Nom IUPAC |
dimethyl (2R,5R)-5-methyl-3-oxopyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C9H13NO5/c1-5-4-6(11)7(8(12)14-2)10(5)9(13)15-3/h5,7H,4H2,1-3H3/t5-,7-/m1/s1 |
Clé InChI |
IPPRDRVLSBLLMI-IYSWYEEDSA-N |
SMILES isomérique |
C[C@@H]1CC(=O)[C@@H](N1C(=O)OC)C(=O)OC |
SMILES canonique |
CC1CC(=O)C(N1C(=O)OC)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


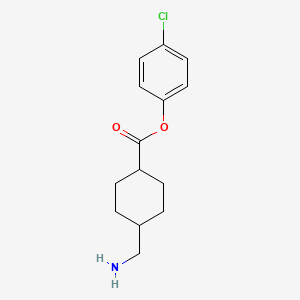
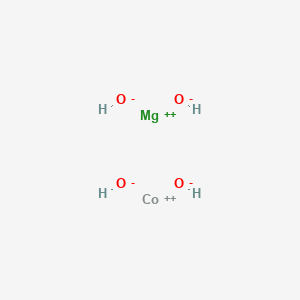
![4-ethoxy-5,6-dihydro-1H-benzo[h]quinazoline-2-thione](/img/structure/B14591725.png)
![N-[2-(2-Imino-4-phenyl-1,3-thiazol-3(2H)-yl)phenyl]acetamide](/img/structure/B14591727.png)


![Triethoxy[(2-methylphenoxy)methyl]silane](/img/structure/B14591742.png)
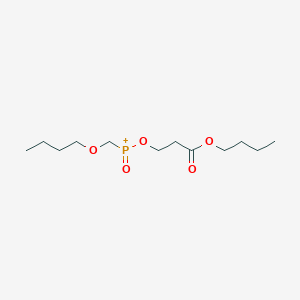
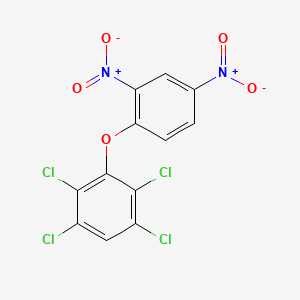

![4-(Dimethoxymethyl)-5,5-dimethyl-1-oxaspiro[2.5]octane](/img/structure/B14591753.png)

